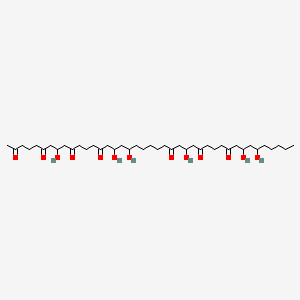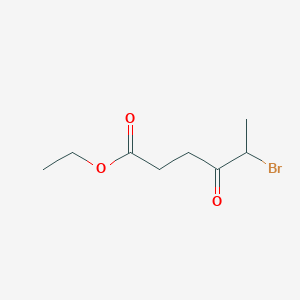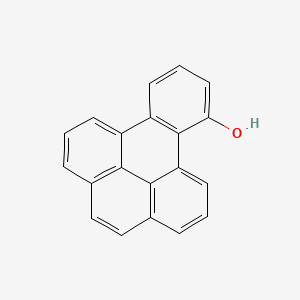
3-(3,3-Dimethyltriazeno)-p-toluamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,3-Dimethyltriazeno)-p-toluamide is a synthetic compound belonging to the triazene family Triazenes are characterized by the presence of three nitrogen atoms in their structure, which contribute to their unique chemical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,3-Dimethyltriazeno)-p-toluamide typically involves the diazotization of primary amines followed by coupling with appropriate aromatic compounds. One common method involves the reaction of p-toluidine with nitrous acid to form the diazonium salt, which is then coupled with dimethylamine to yield the desired triazene compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions: 3-(3,3-Dimethyltriazeno)-p-toluamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the triazene group into amines.
Substitution: The aromatic ring in the compound allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces amines .
Wissenschaftliche Forschungsanwendungen
3-(3,3-Dimethyltriazeno)-p-toluamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying biochemical pathways and enzyme functions.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-(3,3-Dimethyltriazeno)-p-toluamide involves its interaction with cellular components, leading to the methylation of DNA and RNA. This methylation disrupts the normal function of these nucleic acids, inhibiting cell division and inducing apoptosis in cancer cells. The compound primarily targets rapidly dividing cells, making it effective against certain types of tumors .
Similar Compounds:
Dacarbazine: Another triazene compound used in cancer treatment, particularly for melanoma and Hodgkin’s lymphoma.
Temozolomide: A triazene derivative with similar antineoplastic properties, used in the treatment of brain tumors.
Uniqueness: this compound is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its ability to selectively target cancer cells while minimizing damage to normal cells sets it apart from other triazene compounds .
Eigenschaften
| 76765-28-1 | |
Molekularformel |
C10H14N4O |
Molekulargewicht |
206.24 g/mol |
IUPAC-Name |
3-(dimethylaminodiazenyl)-4-methylbenzamide |
InChI |
InChI=1S/C10H14N4O/c1-7-4-5-8(10(11)15)6-9(7)12-13-14(2)3/h4-6H,1-3H3,(H2,11,15) |
InChI-Schlüssel |
SWZXTDHCGOQNDX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)C(=O)N)N=NN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






silane](/img/structure/B14454401.png)

![{[Chloro(dimethyl)silyl][methyl(diphenyl)silyl]methylene}bis(trimethylsilane)](/img/structure/B14454404.png)

